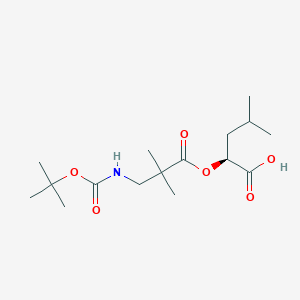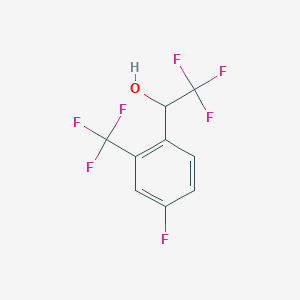
Isopropyl 2-(trifluoromethyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C10H10F3NO2 It is known for its unique structural features, including the presence of a trifluoromethyl group attached to an isonicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions
Isopropyl 2-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-trifluoromethylpyridine with isopropyl alcohol in the presence of a base such as triethylamine. The reaction is typically catalyzed by a palladium complex, such as bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane adduct .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the product .
化学反応の分析
Types of Reactions
Isopropyl 2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Isopropyl 2-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of Isopropyl 2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Isopropyl nicotinate
- Methyl 2-(trifluoromethyl)isonicotinate
- Ethyl 2-(trifluoromethyl)isonicotinate
Uniqueness
Isopropyl 2-(trifluoromethyl)isonicotinate is unique due to the presence of both the isonicotinate and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
propan-2-yl 2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10F3NO2/c1-6(2)16-9(15)7-3-4-14-8(5-7)10(11,12)13/h3-6H,1-2H3 |
InChIキー |
NASUJCGZBMBQAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC(=NC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)

![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)


![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)






